molecular formula C7H7Br2NO2Zn B14870671 (5-Bromo-2,6-dimethoxypyridin-3-yl)Zinc bromide

(5-Bromo-2,6-dimethoxypyridin-3-yl)Zinc bromide

Cat. No.: B14870671
M. Wt: 362.3 g/mol
InChI Key: HXZLSXRMJKRXJG-UHFFFAOYSA-M
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Description

(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of bromine and methoxy groups on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide typically involves the reaction of 5-bromo-2,6-dimethoxypyridine with a zinc reagent in the presence of a halogen source. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-2,6-dimethoxypyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, enhanced safety, and scalability. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner, typically an aryl or vinyl halide.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a base such as triethylamine or potassium carbonate. The reaction is typically carried out in an inert atmosphere at moderate temperatures.

    Suzuki-Miyaura Coupling: This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions often include a base such as potassium phosphate and a solvent like THF or toluene.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions. This allows for the creation of novel biomolecular structures with potential therapeutic applications.

    Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and selectivity enable the efficient construction of complex drug molecules.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. .

Mechanism of Action

The mechanism of action of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)zinc bromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in cross-coupling reactions.

    (2,6-Dimethoxypyridin-3-yl)zinc bromide: Lacks the bromine atom, resulting in different electronic properties and reactivity.

Uniqueness

(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H7Br2NO2Zn

Molecular Weight

362.3 g/mol

IUPAC Name

5-bromo-2,6-dimethoxy-3H-pyridin-3-ide;bromozinc(1+)

InChI

InChI=1S/C7H7BrNO2.BrH.Zn/c1-10-6-4-3-5(8)7(9-6)11-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HXZLSXRMJKRXJG-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=C(C=[C-]1)Br)OC.[Zn+]Br

Origin of Product

United States

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